2-(Aminooxy)propanenitrile

Description

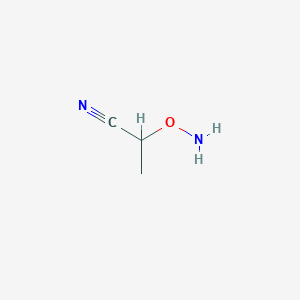

Structure

3D Structure

Properties

IUPAC Name |

2-aminooxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-3(2-4)6-5/h3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLQRSHRAWFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510417-69-2 | |

| Record name | 2-(aminooxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2-(Aminooxy)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)propanenitrile involves its reactive aminooxy group, which can form covalent bonds with various biological molecules. This reactivity makes it useful in enzyme inhibition studies, where it can bind to active sites and inhibit enzyme function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-2-methylpropionitrile (CAS: 19355-69-2)

- Structure : Aliphatic nitrile with a tertiary amine group.

- Molecular Formula : C₄H₈N₂.

- Hazards : Irritant (Xi), harmful via inhalation, ingestion, or skin contact .

- Applications : Used in polymer chemistry and as a precursor for specialty chemicals.

- Key Difference: The absence of an aminooxy group reduces its oxidative reactivity compared to this compound.

4-{[2-(Aminooxy)ethyl]amino}benzonitrile (CAS: 1448673-48-0)

- Structure: Aromatic nitrile with an aminooxy-ethylamino side chain.

- Molecular Formula : C₉H₁₁N₃O.

- Synthetic Utility : Highlighted in three synthesis pathways, emphasizing its role in constructing heterocyclic frameworks .

- Key Difference: The aromatic ring enhances stability but reduces solubility in polar solvents compared to aliphatic analogs like this compound.

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

- Structure: Fluorinated aromatic nitrile with an isopropylideneaminooxy group.

- Molecular Formula : C₁₀H₈FN₃O.

- Applications: Potential use in fluorinated drug candidates due to its electron-withdrawing fluorine substituent .

- Key Difference: Fluorine substitution increases metabolic stability compared to non-halogenated analogs.

4-[2-(Aminooxy)ethoxy]benzonitrile (CAS: 1448673-15-1)

- Structure: Ethoxy-linked aminooxy group attached to benzonitrile.

- Molecular Formula : C₉H₁₀N₂O₂.

- Reactivity: The ethoxy spacer may improve flexibility in coupling reactions, as noted in synthesis protocols .

- Key Difference : Extended chain length alters steric effects compared to shorter-chain derivatives.

Comparative Analysis Table

Note: Data for this compound is inferred from structural analogs due to absence in evidence.

Research Findings and Trends

- Reactivity: Aminooxy-containing nitriles (e.g., CAS 1448673-48-0 and 1448673-15-1) demonstrate higher reactivity toward carbonyl compounds for oxime formation compared to amine-substituted nitriles like 2-Amino-2-methylpropionitrile .

- Safety: Aminooxy compounds may pose risks similar to nitriles (e.g., toxicity via cyanide release under decomposition), but evidence for this compound remains unverified .

Biological Activity

2-(Aminooxy)propanenitrile, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 88.11 g/mol

- Structure : The compound features an aminooxy group, which is known for its reactivity towards carbonyl compounds, making it a useful moiety in various chemical reactions.

Biological Activity Overview

This compound is primarily studied for its interactions with biological macromolecules, particularly proteins and nucleic acids. Its biological activities can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to be due to its ability to modify bacterial cell wall components.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in therapeutic contexts.

- Nucleic Acid Interaction : Research suggests that this compound can interact with nucleic acids, potentially leading to modifications that affect gene expression and stability.

The biological activity of this compound is largely attributed to its ability to form stable adducts with carbonyl-containing biomolecules. This mechanism can disrupt normal cellular processes by:

- Covalent Modification : The aminooxy group reacts with carbonyls in proteins and nucleic acids, leading to structural changes that can inhibit function.

- Enzyme Inhibition : By modifying active sites or substrate binding sites on enzymes, the compound can effectively reduce enzymatic activity.

- Gene Regulation : Interaction with nucleic acids may lead to changes in transcriptional activity, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study examining the antimicrobial effects of this compound, researchers treated cultures of E. coli and S. aureus with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study: Enzyme Inhibition

Another significant study focused on the inhibition of lactate dehydrogenase by this compound. The compound was found to bind competitively to the enzyme's active site, leading to a significant decrease in enzymatic activity. This finding highlights its potential as a therapeutic agent in metabolic disorders where lactate levels are critical.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(Aminooxy)propanenitrile in academic laboratories?

- Methodological Answer : Hydrocyanation reactions using HCl and trimethylsilyl cyanide (TMSCN) in dichloromethane (CH₂Cl₂) are effective for synthesizing nitrile derivatives. For example, 2-((S)-1-Phenylethoxy)propanenitrile was synthesized via this method, yielding 85% purity after flash chromatography . Adapting this protocol with appropriate substrates (e.g., aminooxy precursors) could streamline the synthesis of this compound.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For instance, 2-Amino-2-(furan-2-yl)propanenitrile was characterized using ¹³C NMR to confirm nitrile functionality (~110–120 ppm) and IR to identify C≡N stretches (~2200 cm⁻¹) . These techniques can be applied to verify the aminooxy and nitrile groups in the target compound.

Advanced Research Questions

Q. How can conflicting data on the stability of aminooxy-nitrile derivatives be resolved?

- Methodological Answer : Comparative stability studies under varying pH, temperature, and solvent conditions are essential. For example, derivatives like 2-(Aminooxy)-2-methylpropionic acid HCl (CAS 89766-91-6) show stability in acidic environments but hydrolyze in basic conditions . Researchers should replicate these experiments while monitoring decomposition products via high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The aminooxy group (-ONH₂) acts as a weak nucleophile, while the nitrile group stabilizes transition states via electron withdrawal. In reactions with alkyl halides, kinetic studies (e.g., rate constants under polar aprotic solvents) and computational modeling (DFT) can elucidate reaction pathways. Similar approaches were used to analyze 3-(Ethyl(phenyl)amino)propanenitrile’s reactivity in Michael additions .

Q. How do steric and electronic factors influence the crystallography of this compound analogs?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of structurally related compounds, such as 2-benzyl-3-(2-bromophenyl)propiononitrile, revealed hydrogen bonding (C-H⋯N) patterns critical for supramolecular assembly . Researchers should grow crystals of this compound derivatives in inert atmospheres and analyze intermolecular interactions to predict packing behavior.

Data Contradiction and Validation

Q. Why do reported molecular weights and formulas for aminooxy-nitrile compounds vary across databases?

- Methodological Answer : Discrepancies arise from salt forms (e.g., hydrochloride vs. free base) and registry errors. For example, "Propanoic acid, 2-(aminooxy)-" (CAS 2786-22-3, C₃H₇NO₃) is distinct from this compound (C₃H₆N₂O) due to the presence of a carboxylic acid vs. nitrile group . Cross-referencing CAS entries with spectroscopic data and PubChem records (e.g., DTXSID20442423 ) ensures accuracy.

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in experimental settings?

- Methodological Answer : Use P95 respirators (NIOSH-certified) and full-body chemical-resistant suits to mitigate inhalation and dermal exposure risks. Stability studies indicate that nitriles like 2-(2-Bromophenyl)propanenitrile are stable at room temperature but may release toxic HCN under pyrolysis; thus, storage in inert, dry environments is critical .

Applications in Reaction Design

Q. Can this compound serve as a precursor for heterocyclic compound synthesis?

- Methodological Answer : Yes. The nitrile group enables cycloadditions (e.g., Huisgen 1,3-dipolar) to form tetrazoles, while the aminooxy group participates in oxime formation. For example, 3-{[1,3-bis(2-cyanoethoxy)propan-2-yl]oxy}propanenitrile was used to design branched polymers via nitrile reactivity . Optimize reaction conditions (e.g., Cu(I) catalysis) for regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.